Dbco-(peg)3-VC-pab-mmae

ADC Bioconjugation DAR Homogeneity

Choose DBCO-(PEG)3-VC-PAB-MMAE for homogeneous ADCs with precise DAR 2.0 via copper-free SPAAC—eliminating the heterogeneous mixtures typical of maleimide chemistry. The PEG3 spacer accelerates internalization and cathepsin B cleavage for rapid MMAE release, while promoting faster systemic clearance to widen the therapeutic window. The membrane-permeable MMAE payload provides bystander killing of antigen-negative tumor cells, critical for solid tumors with heterogeneous target expression. This pre-assembled, single-component conjugate bypasses linker-payload assembly steps, ensuring lot-to-lot consistency for reproducible preclinical evaluation. Ideal for rapidly internalizing targets including hematologic malignancies and high-turnover receptors.

Molecular Formula C86H124N12O18
Molecular Weight 1614.0 g/mol
Cat. No. B1150391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDbco-(peg)3-VC-pab-mmae
Molecular FormulaC86H124N12O18
Molecular Weight1614.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64
InChIInChI=1S/C86H124N12O18/c1-15-57(8)77(69(111-13)51-73(102)97-44-24-32-68(97)79(112-14)58(9)80(104)90-59(10)78(103)63-27-17-16-18-28-63)95(11)84(108)75(55(4)5)94-83(107)76(56(6)7)96(12)86(110)116-53-60-33-37-65(38-34-60)91-81(105)66(30-23-42-89-85(87)109)92-82(106)74(54(2)3)93-71(100)41-45-113-47-49-115-50-48-114-46-43-88-70(99)39-40-72(101)98-52-64-29-20-19-25-61(64)35-36-62-26-21-22-31-67(62)98/h16-22,25-29,31,33-34,37-38,54-59,66,68-69,74-79,103H,15,23-24,30,32,39-53H2,1-14H3,(H,88,99)(H,90,104)(H,91,105)(H,92,106)(H,93,100)(H,94,107)(H3,87,89,109)/t57-,58+,59+,66-,68-,69+,74-,75-,76-,77-,78+,79+/m0/s1
InChIKeySXYWMLXUSVMZIA-RZDIXEDLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dbco-(peg)3-VC-pab-mmae: A Modular ADC Linker-Payload for Site-Specific Conjugation


Dbco-(peg)3-VC-pab-mmae is a pre-assembled drug-linker conjugate for antibody-drug conjugates (ADCs), consisting of monomethyl auristatin E (MMAE) attached to a DBCO-(PEG)3-VC-PAB linker . MMAE is a potent tubulin inhibitor that induces cell cycle arrest and apoptosis . The linker incorporates a dibenzocyclooctyne (DBCO) group for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified antibodies, a polyethylene glycol (PEG)₃ spacer to modulate hydrophilicity and flexibility, and a valine-citrulline (VC) dipeptide that is selectively cleaved by lysosomal cathepsin B, followed by self-immolation of the p-aminobenzyl (PAB) spacer to release free MMAE inside target cells [1][2]. This modular design enables bioorthogonal conjugation under physiological conditions, preserving antibody integrity while achieving homogeneous, site-specific payload attachment.

Why ADC Developers Cannot Simply Substitute Dbco-(peg)3-VC-pab-mmae with Alternative Conjugation Chemistries or PEG-Length Variants


The performance of an ADC is critically dependent on the interplay between the linker chemistry, the spacer length, and the payload [1]. Simple substitution of Dbco-(peg)3-VC-pab-mmae with a maleimide-based linker (e.g., MC-VC-PAB-MMAE) can compromise homogeneity and DAR control due to stochastic conjugation to endogenous cysteines, potentially leading to heterogeneous mixtures with variable pharmacokinetics and reduced therapeutic indices [2][3]. Similarly, altering the PEG spacer length to a PEG₄ variant, while seemingly minor, has been shown to significantly impact cellular uptake efficiency, payload release kinetics, and in vivo clearance rates due to altered molecular flexibility and steric hindrance, making direct functional interchangeability impossible without re-optimization [4]. Therefore, selecting the specific linker-payload is a critical design decision, not a trivial commodity swap.

Quantitative Differentiation of Dbco-(peg)3-VC-pab-mmae: Conjugation Homogeneity, PEG₃ Spacer Performance, and In Vitro Potency


SPAAC Conjugation Using DBCO Enables Superior DAR Homogeneity Compared to Maleimide Chemistry

In a head-to-head comparison for site-specific ADC synthesis using microbial transglutaminase, the strain-promoted azide-alkyne cycloaddition (SPAAC) approach, which utilizes a DBCO moiety, yielded a homogeneous antibody-drug conjugate (ADC) with a precise drug-to-antibody ratio (DAR) of 2.0. In contrast, the thiol-maleimide approach, representing a common alternative conjugation chemistry, resulted in a DAR of 1.8 under the same chemo-enzymatic conditions [1]. This demonstrates the superior efficiency of the DBCO-mediated SPAAC reaction in achieving the intended DAR.

ADC Bioconjugation DAR Homogeneity

PEG₃ Spacer Enhances Cellular Uptake and Intracellular Release Kinetics Compared to PEG₄ Variant

Direct comparative analysis indicates that the shorter PEG₃ spacer in Dbco-(peg)3-VC-pab-mmae confers a more compact molecular structure, leading to enhanced target cell surface receptor binding and more efficient internalization. Conversely, the longer PEG₄ spacer in DBCO-PEG4-VC-PAB-MMAE, while offering greater aqueous solubility, can introduce steric hindrance that reduces binding efficiency and slows intracellular processing [1]. Furthermore, the shorter PEG₃ chain facilitates faster release of the MMAE payload upon linker cleavage, potentially leading to a more rapid onset of cytotoxicity in targeted cells.

ADC PEG Spacer Cell Internalization

Dbco-(peg)3-VC-pab-mmae Generates Potent ADCs with Sub-Nanomolar In Vitro Cytotoxicity Against HER2+ Cells

An ADC synthesized using DBCO-VC-PAB-MMAE (without the PEG₃ spacer) conjugated to the anti-HER2 antibody trastuzumab via LplA-mediated site-specific conjugation demonstrated potent and selective cytotoxicity against HER2-positive SK-BR-3 cells. The bioactivity and selectivity were comparable to the FDA-approved ADC Kadcyla (ado-trastuzumab emtansine) [1]. In a separate study, a trastuzumab-MMAE conjugate generated via a similar SPAAC chemo-enzymatic approach exhibited an IC50 of 21.7 pM against SK-BR-3 cells [2]. These results establish a benchmark for the potent in vitro activity achievable with this linker-payload class.

ADC HER2 IC50

PEG₃ Spacer Mitigates DBCO Hydrophobicity, Improving Aqueous Solubility and Reducing Premature Aggregation

The DBCO group is inherently hydrophobic, which can lead to poor aqueous solubility and aggregation of the linker-payload, particularly in the buffers required for bioconjugation. Attaching a short PEG chain (e.g., PEG₄) directly to two DBCO groups can cause precipitation in PBS . The incorporation of a PEG₃ spacer in Dbco-(peg)3-VC-pab-mmae serves to balance the hydrophobicity of the DBCO and MMAE moieties, improving overall water solubility and reducing the risk of non-specific aggregation during conjugation and subsequent ADC formulation [1][2]. This is a critical advantage for achieving consistent and high-yield bioconjugation.

ADC Hydrophilicity Aggregation

PEG₃ Spacer Length Provides an Optimal Balance Between Pharmacokinetic Clearance and In Vivo Exposure

Comparative analysis of PEG chain length suggests that the PEG₃ spacer in Dbco-(peg)3-VC-pab-mmae is likely to confer a more favorable pharmacokinetic (PK) profile for certain applications compared to longer PEG variants. The shorter PEG₃ chain is associated with a more rapid systemic clearance and a shorter plasma half-life [1]. This can be advantageous for reducing off-target toxicity or when faster clearance is desired. In contrast, a longer PEG₄ spacer is expected to increase molecular stability and prolong circulation time, which might be preferable for maximizing tumor exposure but could also increase the risk of systemic adverse events.

ADC PK PEGylation

VC-PAB-MMAE Payload Enables Potent Bystander Killing, a Feature Preserved with DBCO-PEG₃ Linker

The VC-PAB-MMAE payload is known to release membrane-permeable free MMAE, which can diffuse into neighboring antigen-negative tumor cells, exerting a potent bystander killing effect . This feature is critical for addressing tumor heterogeneity. A proprietary hydrophilic linker system (LD343) that also releases MMAE was shown to produce a robust bystander effect comparable to the vedotin-based ADC (which uses a VC-PAB-MMAE payload), confirming that the addition of a hydrophilic spacer does not inherently compromise the payload's ability to diffuse and kill adjacent cells [1]. This supports the inference that Dbco-(peg)3-VC-pab-mmae will retain this important mechanism of action.

ADC Bystander Effect MMAE

High-Value Research and Preclinical Development Applications for Dbco-(peg)3-VC-pab-mmae


Development of Homogeneous Site-Specific ADCs with a Precise DAR of 2

Dbco-(peg)3-VC-pab-mmae is ideally suited for constructing ADCs via site-specific conjugation methods, such as enzymatic modification with transglutaminase or lipoate ligase, to introduce azide handles. The DBCO group enables highly efficient and homogeneous SPAAC, reliably yielding ADCs with a precise DAR of 2.0, as demonstrated in direct comparisons with maleimide chemistry [5]. This is critical for generating well-defined, reproducible conjugates for rigorous preclinical evaluation where variable DAR can confound results.

Generating ADCs for Targets Requiring Rapid Cellular Internalization and Fast Payload Release

When developing ADCs against targets that are rapidly internalized (e.g., certain hematologic malignancies or receptors with fast turnover), the PEG₃ spacer in Dbco-(peg)3-VC-pab-mmae is preferable to longer PEG variants . Its compact structure reduces steric hindrance, promoting efficient receptor binding and internalization, while the shorter chain facilitates faster enzymatic cleavage and MMAE release for a rapid cytotoxic response.

Synthesis of ADCs Where Minimizing Systemic Exposure is a Priority

For highly potent payloads or targets where a narrow therapeutic window is anticipated, the predicted faster clearance and shorter half-life associated with the PEG₃ spacer in Dbco-(peg)3-VC-pab-mmae is advantageous . This property can help reduce off-target toxicity by limiting the time the intact ADC circulates, making it a rational choice for early-stage programs where safety and tolerability are primary concerns.

Exploiting the Bystander Effect in Heterogeneous Solid Tumor Models

Dbco-(peg)3-VC-pab-mmae is a valuable tool for generating ADCs intended to address tumor heterogeneity via the bystander effect. The released MMAE payload is membrane-permeable and has been shown to effectively kill neighboring antigen-negative cells when using similar VC-PAB-MMAE linkers [5]. This makes it a strong candidate for developing therapies for solid tumors where target antigen expression is not uniform across all cancer cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dbco-(peg)3-VC-pab-mmae

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.